N-(4-(3-((4-chlorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-(3-((4-chlorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Thiazole derivatives have been synthesized and evaluated for various biological activities. For instance, novel heterocyclic aryl monoazo organic compounds, including derivatives with thiazole components, have been synthesized and applied for dyeing polyester fabrics. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. The dyed fabrics could potentially serve as sterile and/or biologically active materials in diverse applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antimicrobial Evaluation
Another area of interest is the antimicrobial evaluation of thiazole derivatives. Studies have demonstrated moderate to high antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential of thiazole-based compounds in developing new antimicrobial agents (Kubba & Rahim, 2018).
Anticancer Potential
Thiazole derivatives also show promise in anticancer research. Various synthesized compounds have been evaluated for their inhibitory effects on cancer cell lines, revealing potential therapeutic applications in oncology. The search for novel compounds with improved efficacy against cancer remains a critical area of pharmaceutical research (Atta & Abdel‐Latif, 2021).
Properties
IUPAC Name |
N-[4-[3-[2-(4-chlorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-14-5-3-13(4-6-14)9-11-22-17(26)8-7-15-12-29-20(24-15)25-19(28)16-2-1-10-23-18(16)27/h1-6,10,12H,7-9,11H2,(H,22,26)(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENJAJDLLGZNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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